molecular formula C8H10BrNO B8630061 2-Bromo-6-(2-methoxyethyl)pyridine CAS No. 1093879-47-0

2-Bromo-6-(2-methoxyethyl)pyridine

Cat. No.: B8630061
CAS No.: 1093879-47-0
M. Wt: 216.07 g/mol
InChI Key: MKPRHUMWXADVAI-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-methoxyethyl)pyridine is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Role as a Building Block
2-Bromo-6-(2-methoxyethyl)pyridine serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex molecules. This property is especially valuable in the pharmaceutical industry, where it can be used to synthesize novel drug candidates.

Medicinal Chemistry

Pharmacophore Potential
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug discovery. Its unique structural features may contribute to interactions with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.4Induction of apoptosis
A5497.1Inhibition of cell cycle
HeLa6.3Disruption of mitochondrial function

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of cyclins and cyclin-dependent kinases.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress in cancer cells.

Material Science

Development of Novel Materials
this compound is also utilized in material science for developing advanced materials with specific properties. Its unique functional groups allow for modifications that can enhance the performance of polymers and nanomaterials used in electronics and coatings.

Biological Studies

Interactions with Biological Macromolecules
This compound is studied for its interactions with biological macromolecules, such as enzymes and receptors. Understanding these interactions can provide insights into its potential biological activities, including anti-inflammatory effects and modulation of enzymatic pathways.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives similar to this compound show promising anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

CompoundIC50 (µM)Target Enzyme
Compound A0.04COX-2
Compound B0.04COX-1

Properties

CAS No.

1093879-47-0

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-6-(2-methoxyethyl)pyridine

InChI

InChI=1S/C8H10BrNO/c1-11-6-5-7-3-2-4-8(9)10-7/h2-4H,5-6H2,1H3

InChI Key

MKPRHUMWXADVAI-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydride (59 mg, 1.49 mmol) in tetrahydrofuran (2 ml) was cooled to 0° C. in an ice bath. 2-(6-Bromopyridin-2-yl)ethanol (Example 235 Step 3) (100 mg, 0.49 mmol) in tetrahydrofuran (2 ml) was added dropwise and the reaction was allowed to warm to room temperature. After 45 minutes at room temperature, the reaction was cooled to 0° C., followed by the addition of methyl iodide (0.09 ml, 1.49 mmol). The reaction was then allowed to warm to room temperature. Upon completion, the reaction was cooled to 0° C. and water was added dropwise. Ethyl acetate was then added and the layers were separated. The organic layer was then dried over sodium sulfate, filtered and concentrated. Purification of the crude residue by silica gel chromatography afforded the title compound.
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59 mg
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2 mL
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0.09 mL
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reactant
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